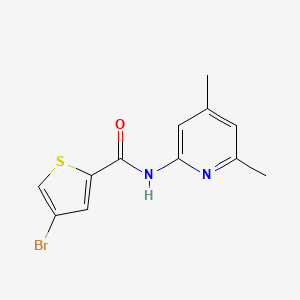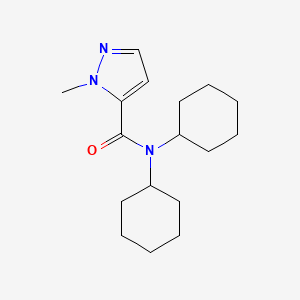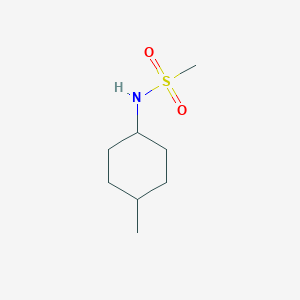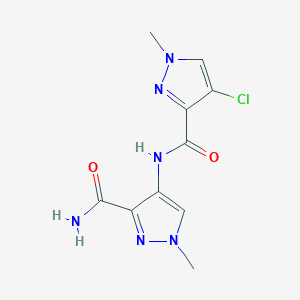
4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiophene ring substituted with a bromo group and a carboxamide group linked to a dimethylpyridinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.
Formation of Carboxamide: The 4-bromothiophene is then reacted with 4,6-dimethyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired carboxamide product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination, and employing automated systems for coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiol derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Heck Coupling: Employs palladium catalysts and alkenes with bases such as triethylamine.
Major Products Formed:
Substituted Thiophenes: Products with various functional groups replacing the bromo group.
Coupled Products: Complex molecules with extended conjugation or functionalization.
Scientific Research Applications
4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antibacterial and antifungal properties.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound binds to bacterial enzymes, inhibiting their function and leading to cell death.
Biological Pathways: It may interfere with signaling pathways by binding to receptors or enzymes, altering cellular responses.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Shares a similar core structure but lacks the bromo substituent.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with different substituents.
Uniqueness: 4-Bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-3-8(2)14-11(4-7)15-12(16)10-5-9(13)6-17-10/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
MECPJCKOKNLABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=CS2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968067.png)
![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)


![N-cycloheptyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968086.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B10968100.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B10968101.png)
![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B10968122.png)
![N-cyclopropyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968128.png)
![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968141.png)
